Cesium sulfate

Overview

Description

Synthesis Analysis

Cesium sulfate's synthesis is explored in several studies, demonstrating innovative approaches to chemical synthesis. For instance, cesium carbonate-promoted synthesis of aryl methyl sulfides showcases an efficient method for generating aryl alkyl sulfides using S-methylisothiourea sulfate under metal-free conditions, highlighting cesium's role in facilitating these reactions (Caiyang Zhang et al., 2018). Additionally, the comparison of cesium-containing heteropolyacid and sulfated zirconia catalysts for isomerization of light alkanes emphasizes cesium's effect on catalysis, offering insights into its application in hydrocarbon reactions (B. Bardin & R. Davis, 1998).

Molecular Structure Analysis

Although the specific molecular structure analysis of cesium sulfate is not directly covered in the provided literature, the studies on cesium-based compounds and their synthesis processes imply significant information about the structural characteristics that cesium imparts to these compounds, such as the formation of macrocyclic sulfides using cesium thiolates (J. Buter & R. Kellogg, 2003).

Chemical Reactions and Properties

Research on cesium sulfate and cesium-based catalysts showcases their chemical reactivity and properties. For example, the study on cesium-catalyzed synthesis of trisubstituted heteroatom alkenes highlights cesium's role in promoting regioselective synthesis, demonstrating its potential in the preparation of functional alkenes (Jinyang Chen et al., 2015).

Physical Properties Analysis

While the specific physical properties of cesium sulfate are not detailed in the referenced papers, the synthesis and application of cesium-based compounds suggest that cesium significantly influences the physical characteristics of the compounds it is involved with, such as stability and luminescence in the case of cesium lead halide perovskite nanocrystals (Ioannis Lignos et al., 2016).

Chemical Properties Analysis

The chemical properties of cesium sulfate are inferred through its synthesis applications, demonstrating its utility in various chemical reactions. For instance, cesium carbonate's role in the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide showcases cesium's chemical versatility and its potential in green chemistry applications (Y. Patil et al., 2008).

Scientific Research Applications

DNA Analysis : Cesium sulfate is used in cesium sulfate density gradient analysis for monitoring the incorporation of drugs into cellular nucleic acids, enabling the separation of RNA and DNA under non-degrading conditions. This technique has been particularly useful in studying the specific incorporation of drugs into DNA and its relation to cytotoxicity (Kufe, Major, Egan, & Beardsley, 1980).

Optical Sensors for Ion Detection : Cesium sulfate aids in the development of chemically derived optical sensors for detecting cesium ions. These sensors have high sensitivity and applicability in biological systems, demonstrating the importance of cesium sulfate in environmental and biological monitoring (Kumar, Leray, & Depauw, 2016).

Equilibrium Density Gradient Centrifugation : It's used in equilibrium density gradient centrifugation, a critical method for fractionating and characterizing DNA. Cesium sulfate forms steep gradients, making it suitable for fractionating DNA with different buoyant densities (Szybalski, 1968).

Pharmacological and Toxicological Investigations : Research on cesium, including cesium sulfate, has explored its effects on biological systems, revealing moderate toxicity and potential therapeutic applications in psychological disorders and tumors (Pinsky & Bose, 1984).

Ionization in Mass Spectrometry : Cesium ions, derived from cesium sulfate, are utilized in mass spectrometry for producing feed ions necessary for spectra generation, especially in analyzing nonvolatile, thermally labile compounds like vitamin B-12 (Castro & Russell, 1984).

Radioactive Waste Treatment : Cesium sulfate plays a role in novel processes for removing radioactive cesium from wastewater, such as isotope dilution-precipitation methods. This method involves precipitating both stable and radioactive cesium ions together, which is critical for environmental safety (Rogers, Bowers, & Gates-Anderson, 2012).

Study of Plant Responses to Radioactive Contaminants : Cesium sulfate is used in hydroponic studies to examine the effects of cesium and strontium on plants, such as Plantago major. This research is crucial for understanding how plants accumulate radioactive contaminants and their physiological responses (Burger et al., 2019).

Safety And Hazards

Future Directions

properties

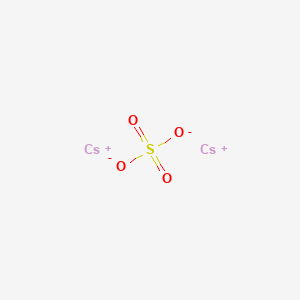

IUPAC Name |

dicesium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJPGEWQYJVDPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2SO4, Cs2O4S | |

| Record name | caesium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883109 | |

| Record name | Cesium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Cesium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cesium sulfate | |

CAS RN |

10294-54-9 | |

| Record name | Cesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cesium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6R91CS62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

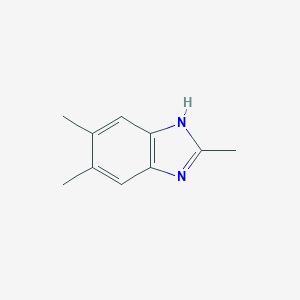

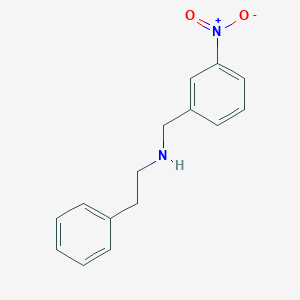

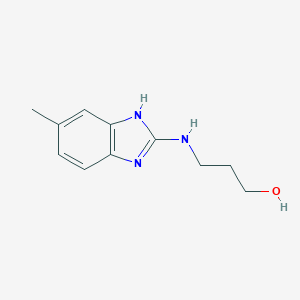

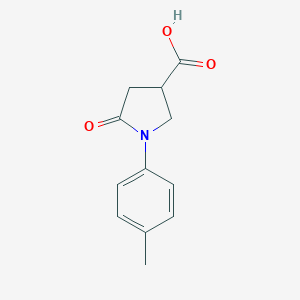

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

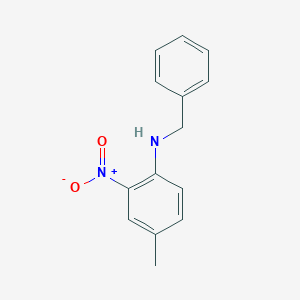

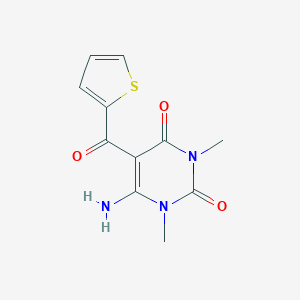

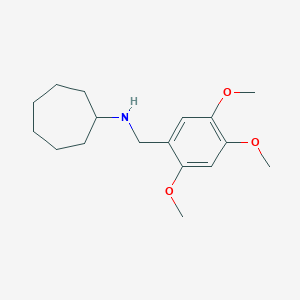

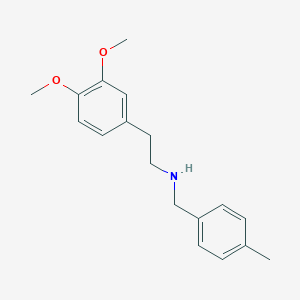

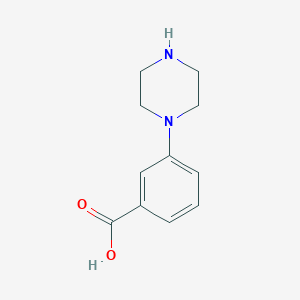

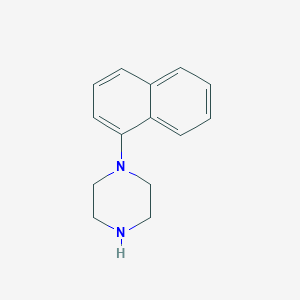

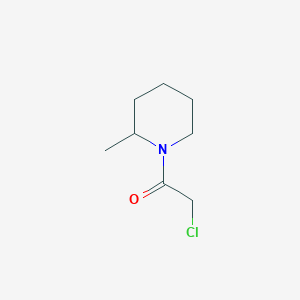

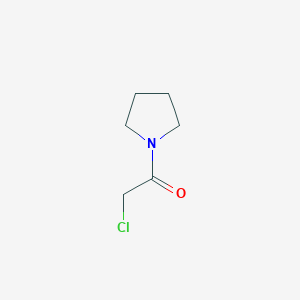

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.